4-Chloro[1,1'-biphenyl]-2,5-dione
Overview
Description
4-Chloro[1,1’-biphenyl]-2,5-dione is an organic compound with the molecular formula C12H7ClO2 It is a derivative of biphenyl, where a chlorine atom is substituted at the 4th position and two ketone groups are present at the 2nd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro[1,1’-biphenyl]-2,5-dione can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the Wurtz-Fittig reaction, where an aryl halide reacts with sodium in the presence of a dry ether solvent . This method is less commonly used due to the harsh reaction conditions and lower yields.
Industrial Production Methods
In industrial settings, the production of 4-Chloro[1,1’-biphenyl]-2,5-dione often involves continuous flow processes to ensure high efficiency and scalability . These processes typically utilize automated systems to control reaction parameters, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro[1,1’-biphenyl]-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
4-Chloro[1,1’-biphenyl]-2,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro[1,1’-biphenyl]-2,5-dione involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites . This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobiphenyl: Similar structure but lacks the ketone groups.
4-Chloro-1,1’-biphenyl-2-amine: Contains an amine group instead of ketones.
4-Chloro-1,1’-biphenyl-2,3-diol: Contains hydroxyl groups instead of ketones.
Uniqueness
Its ability to undergo diverse chemical reactions makes it a versatile compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-chloro-5-phenylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO2/c13-10-7-11(14)9(6-12(10)15)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHICAABNXHFRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=CC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384729 | |
Record name | 4-Chloro[1,1'-biphenyl]-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39171-11-4 | |
Record name | 4-Chloro[1,1'-biphenyl]-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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